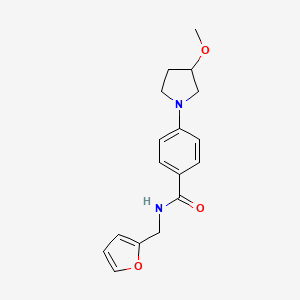

N-(呋喃-2-基甲基)-4-(3-甲氧基吡咯烷-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

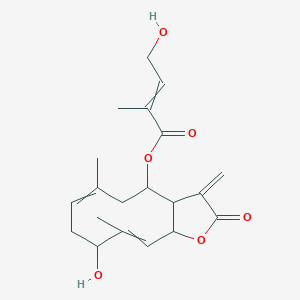

The compound "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include furan rings and amide groups. These types of compounds are of interest due to their potential biological activities. The furan ring, a heterocyclic aromatic organic compound, is known for its presence in various natural products and pharmaceuticals. The amide functional group is commonly found in bioactive molecules and is essential for the structure-activity relationship in drug design.

Synthesis Analysis

The synthesis of related furan-containing compounds has been reported in the literature. For instance, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized starting from commercially available 3,4-Difluoronirobenzene, indicating a multi-step synthetic approach that yields high purity and high yield, suggesting an efficient synthetic route with minimal side reactions . Although the exact synthesis of "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of furan-containing compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds have been conducted, confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . These studies provide insights into the conformational preferences and electronic properties of furan derivatives, which are likely relevant to the compound .

Chemical Reactions Analysis

The reactivity of furan-containing amides can be inferred from studies on similar molecules. The antioxidant activity of a novel benzamide derivative was investigated, and its reactivity was analyzed using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help predict the chemical behavior of related compounds, including possible interactions with biological targets or participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing amides can be deduced from experimental and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties of a benzamide derivative, were calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test, which could suggest potential biological activities for "N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide" .

科学研究应用

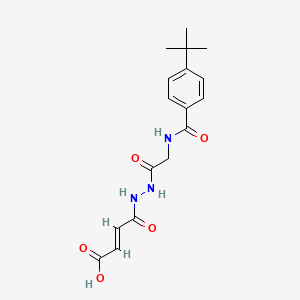

合成和神经阻断活性

一个应用领域涉及苯甲酰胺的合成,包括类似于 N-(呋喃-2-基甲基)-4-(3-甲氧基吡咯烷-1-基)苯甲酰胺的化合物,作为潜在的神经阻断剂。Iwanami 等人 (1981) 的一项研究报告了数种苯甲酰胺的设计、合成和评估,以了解其对大鼠阿扑吗啡诱导的刻板行为的抑制作用,表明结构和神经阻断活性之间存在相关性。这项研究突出了此类化合物在治疗精神病时副作用更少方面的潜力 (Iwanami 等人,1981)。

抗癌和抗血管生成活性

另一个重要的应用是在抗癌研究中。Romagnoli 等人(2015 年)合成了新型 3-芳基氨基苯并呋喃衍生物,它们对癌细胞表现出显着的抗增殖活性并抑制微管蛋白聚合。这些化合物,包括与 N-(呋喃-2-基甲基)-4-(3-甲氧基吡咯烷-1-基)苯甲酰胺相关的结构,显示出有效的体外和体内抗癌和破坏血管的特性 (Romagnoli 等人,2015)。

光致苯环化

Oda 等人 (1997) 探讨了芳烃硫代酰胺与 2-甲氧基呋喃的分子间光加成反应,从而轻松合成芳烃稠合氨基苯甲酸酯。这项研究证明了呋喃衍生物的用途,类似于 N-(呋喃-2-基甲基)-4-(3-甲氧基吡咯烷-1-基)苯甲酰胺中的呋喃组分,在通过光致苯环化进行有机合成中 (Oda 等人,1997)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-16-8-9-19(12-16)14-6-4-13(5-7-14)17(20)18-11-15-3-2-10-22-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOUKZDDMMVIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)